molecular formula C5H7FO B13556886 rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis

Cat. No.: B13556886
M. Wt: 102.11 g/mol
InChI Key: VPBBKBJVVUWCBY-WHFBIAKZSA-N
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Description

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is a chemical compound with the molecular formula C5H7FO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is characterized by the presence of a fluorocyclopropyl group attached to an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Temperature: Room temperature to reflux

    Solvent: Dichloromethane or toluene

    Catalyst: Rhodium or copper complexes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols, halides

Scientific Research Applications

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis involves its interaction with specific molecular targets. The fluorocyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, trans
  • **rac-1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethan-1-one

Uniqueness

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C5H7FO

Molecular Weight

102.11 g/mol

IUPAC Name

1-[(1S,2S)-2-fluorocyclopropyl]ethanone

InChI

InChI=1S/C5H7FO/c1-3(7)4-2-5(4)6/h4-5H,2H2,1H3/t4-,5-/m0/s1

InChI Key

VPBBKBJVVUWCBY-WHFBIAKZSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]1F

Canonical SMILES

CC(=O)C1CC1F

Origin of Product

United States

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